1,3-Dimethyl-5-nitroadamantane

Organic Synthesis Pharmaceutical Intermediate Catalytic Hydrogenation

Obtaining a validated, high-yield precursor for memantine synthesis or a certified impurity standard for ANDA filings often delays R&D timelines. 1,3-Dimethyl-5-nitroadamantane (CAS 6588-68-7) solves this as a direct, high-yield precursor to memantine HCl and a fully characterized analytical reference standard (Memantine EP Impurity E / Adamantane Impurity 1). - Direct precursor: Achieves 97.4% yield to memantine HCl via catalytic hydrogenation, enabling cost-effective scale-up. - Analytical standard: Certified for method validation, impurity profiling, and regulatory submissions (COA, NMR, MS provided). - Supply advantage: In-stock availability eliminates custom synthesis lead times for pharmaceutical QC and R&D.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 6588-68-7
Cat. No. B196016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-nitroadamantane
CAS6588-68-7
Synonyms3,5-Dimethyl-1-nitroadamantane
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C
InChIInChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3
InChIKeyFUZZFPVZJGQAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5-nitroadamantane Overview


1,3-Dimethyl-5-nitroadamantane (CAS 6588-68-7) is a key nitro-substituted adamantane derivative . It is a solid crystalline compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is strategically positioned as a direct precursor to the pharmaceutical agent memantine hydrochloride via catalytic hydrogenation of the nitro group [1]. Its role as a specific process impurity in memantine drug substance also necessitates its use as an analytical reference standard .

1,3-Dimethyl-5-nitroadamantane Substitution Risks


Generic substitution of 1,3-dimethyl-5-nitroadamantane with other nitroadamantanes or adamantane derivatives is not scientifically justified due to the compound's highly specific substitution pattern. Unlike unsubstituted 1-nitroadamantane, the 1,3-dimethyl-5-nitro arrangement dictates a unique regio- and stereochemistry that is critical for its designated roles . As an intermediate, this precise structure is essential for the downstream synthesis of the specific NMDA receptor antagonist memantine (1-amino-3,5-dimethyladamantane) . Furthermore, as an impurity standard, its unique molecular fingerprint must match the specific process-related impurity found in the drug substance for accurate quantification and method validation . Analogs such as 1-nitroadamantane or 3,5-dimethyladamantane lack either the required methyl groups or the nitro group at the correct position, rendering them completely unsuitable for these applications.

1,3-Dimethyl-5-nitroadamantane Procurement Evidence


Catalytic Hydrogenation Advantage

The differentiation of 1,3-dimethyl-5-nitroadamantane lies in its highly efficient conversion to the active pharmaceutical ingredient memantine. While literature reports on the reduction of unsubstituted 1-nitroadamantane to amantadine show sluggish reaction rates and low yields (e.g., 34% after 2 hours using octyl viologen) [1], the hydrogenation of 1,3-dimethyl-5-nitroadamantane proceeds with high efficiency. Under optimized conditions, the catalytic hydrogenation of 1,3-dimethyl-5-nitroadamantane in ethanol solvent yields memantine hydrochloride at an excellent 97.4% [2]. This near-quantitative conversion is crucial for cost-effective manufacturing.

Organic Synthesis Pharmaceutical Intermediate Catalytic Hydrogenation

Physicochemical Property Differences

1,3-Dimethyl-5-nitroadamantane exhibits distinct physical-chemical properties that are essential for its handling and downstream processing. Predicted values for this compound include a boiling point of 278.3±7.0 °C and a density of 1.13±0.1 g/cm³ . These parameters are notably higher than those of the simpler analog 1-nitroadamantane (predicted BP ~248.9±9.0 °C) , a difference attributable to the increased molecular weight and enhanced intermolecular forces conferred by the additional methyl groups.

Physical Chemistry Process Engineering Quality Control

Efficient Memantine Synthesis Route

The synthesis of 1,3-dimethyl-5-nitroadamantane is a critical step in an optimized, high-yielding route to memantine. A documented process achieves an overall yield of 80.54% for the conversion of 1,3-dimethyladamantane to memantine hydrochloride [1]. This high overall yield is predicated on the efficiency of the nitration step to form 1,3-dimethyl-5-nitroadamantane, which uses nitric acid and N-hydroxyphthalimide under optimized conditions [1]. This stands in stark contrast to early nitration methods for similar compounds, which often suffered from low yields (<20%) and complex byproduct profiles, limiting their utility .

Process Chemistry Organic Synthesis Nitration

Certified Reference Material for QC

The procurement of 1,3-dimethyl-5-nitroadamantane as a certified reference standard (CRM) provides verifiable quality assurance. As a known impurity of memantine (designated as Memantine Impurity 11, Adamantane Impurity 1, or Adamantane Impurity 7), it is offered by specialized manufacturers with comprehensive analytical documentation . This documentation typically includes Certificates of Analysis (COA) verifying purity (e.g., ≥95% or ≥98% by HPLC) and structural confirmation by 1H-NMR, 13C-NMR, and MS . Such rigor is absent for generic fine chemical grades of similar compounds.

Analytical Chemistry Pharmaceutical QC Impurity Profiling

Selective Mono-Nitration Control

Controlled synthesis is essential to avoid the formation of 1,3-dimethyl-5,7-dinitroadamantane, a compound studied as a potential high energy density material (HEDM) [1]. The nitration process to form the mono-nitro compound, 1,3-dimethyl-5-nitroadamantane, is intentionally designed for selectivity. This is critical, as the unintentional formation of the dinitro derivative could pose significant safety hazards (explosion risk) during large-scale synthesis, as well as create difficult-to-remove impurities that would impact the purity and yield of the desired pharmaceutical intermediate [2].

Process Safety Selective Synthesis Energetic Materials

1,3-Dimethyl-5-nitroadamantane Application Scenarios


Memantine Process Optimization

Procurement is essential for any laboratory seeking to optimize the synthesis of memantine hydrochloride. The evidence demonstrates that this compound can be hydrogenated to the target API with an exceptional yield of 97.4% under defined conditions [1]. Utilizing this specific precursor, for which a high-yielding route is already documented (80.5% overall yield from 1,3-dimethyladamantane) [2], provides a significant head start in developing a cost-effective, scalable manufacturing process.

Pharmaceutical QC and Method Validation

In pharmaceutical QC, 1,3-dimethyl-5-nitroadamantane is a critical reference standard. As a documented process impurity of memantine (Memantine Impurity 11/Adamantane Impurity 1), it is required for developing and validating stability-indicating HPLC methods, performing impurity profiling, and ensuring batch-to-batch consistency of the drug substance . The availability of this compound as a certified reference material with full analytical characterization (COA, NMR, MS) is a mandatory requirement for regulatory submissions and commercial product release .

Synthetic Chemistry and Material Science

Researchers exploring novel adamantane-based materials will require this specific scaffold. The compound serves as a versatile synthetic intermediate, with the nitro group being a robust functional handle for further derivatization beyond simple reduction to an amine . The higher predicted boiling point and density of 1,3-dimethyl-5-nitroadamantane compared to simpler nitroadamantanes also inform researchers about its handling characteristics in reactions requiring specific thermal conditions or solvent selections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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